molecular formula C5H6N2OS B3296353 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one CAS No. 89322-74-7

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B3296353
CAS No.: 89322-74-7
M. Wt: 142.18 g/mol
InChI Key: CCRLNAQEUPHCJX-UHFFFAOYSA-N
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Description

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one ( 89322-74-7) is a thiopyrimidine derivative of interest in medicinal and organic chemistry research. This compound belongs to the dihydropyrimidinone (DHPM) scaffold, a class of heterocycles recognized as a "privileged structure" due to its widespread presence in biologically active molecules and its ability to interact with multiple biological targets . The core pyrimidine structure is a fundamental building block of nucleic acids, making derivatives like this one valuable scaffolds for developing new pharmacologically active compounds . Dihydropyrimidinone and thiopyrimidine derivatives are investigated for a diverse range of potential therapeutic applications. The broader class has been reported in scientific literature to exhibit activities such as anticonvulsant , anticancer , anti-inflammatory , antiviral , and antibacterial effects . Researchers utilize this compound and its derivatives as key intermediates in synthetic chemistry, particularly in structure-activity relationship (SAR) studies aimed at discovering new enzyme inhibitors or receptor modulators . The thioxo (sulfur) moiety in the 6-position can be a critical pharmacophore and is also used for further chemical modifications, such as S-alkylation, to create diverse chemical libraries for biological screening . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the compound in accordance with all applicable local and national laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-sulfanylidene-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRLNAQEUPHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC=NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 5 Methyl 6 Thioxo 5,6 Dihydropyrimidin 4 1h One and Structural Analogues

Classical and Contemporary Approaches to Dihydropyrimidinone and Thioxo-Dihydropyrimidinone Synthesis

The construction of the dihydropyrimidinone scaffold has been dominated by multicomponent reactions, which offer efficiency and atom economy by combining three or more reactants in a single pot.

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335). umsida.ac.idorganic-chemistry.org The substitution of urea with thiourea (B124793) provides a direct and widely used route to 3,4-dihydropyrimidin-2(1H)-thiones (2-thioxo-DHPMs). umsida.ac.id This acid-catalyzed, three-component reaction has been extensively studied and modified to improve yields, shorten reaction times, and broaden its substrate scope. umsida.ac.idmdpi.com

The classical Biginelli reaction often suffers from harsh conditions and low yields. Consequently, numerous catalysts and alternative conditions have been developed. These include Lewis acids (e.g., FeCl₃, ZnI₂), Brønsted acids, and heterogeneous catalysts. umsida.ac.idmdpi.com Variants of the reaction also involve altering the three core components; for instance, using enolizable ketones in place of β-keto esters or employing pre-formed intermediates like chalcones, which then react with thiourea. mdpi.com

Catalyst/ConditionReactantsKey FeaturesReference
Classical (HCl in Ethanol)Aldehyde, β-Keto Ester, ThioureaOriginal method; often requires long reaction times and gives moderate yields. organic-chemistry.org
Lewis Acids (e.g., FeCl₃, CaCl₂)Aldehyde, β-Keto Ester/Dicarbonyl, ThioureaImproved yields and shorter reaction times compared to classical method. umsida.ac.idmdpi.com
Microwave IrradiationAldehyde, Acetophenone, ThioureaSignificant reduction in reaction time; often performed under solvent-free conditions. mdpi.com
Potassium CarbonateAldehyde, Ethyl Cyanoacetate, ThioureaBase-catalyzed variant for specific substrates like ethyl cyanoacetate. researchgate.net
Two-Step ProtocolChalcone (B49325) (from Aldehyde + Acetophenone), ThioureaInvolves pre-formation of an α,β-unsaturated ketone, followed by cyclization with thiourea. mdpi.com

The direct condensation of thiourea with a β-keto ester is a fundamental method for creating the pyrimidine (B1678525) ring. This reaction is the cornerstone of the Biginelli synthesis for thioxo-derivatives. A well-established example is the reaction between ethyl acetoacetate (B1235776) and thiourea, which yields 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly known as 6-methylthiouracil. researchgate.net This reaction highlights a key regiochemical outcome: the sulfur atom from thiourea is incorporated at the C2 position of the pyrimidine ring, not the C6 position.

Similarly, other 1,3-dicarbonyl compounds can be used. For instance, the condensation of acetylacetone (B45752) with thiourea under various catalytic systems can produce 5-acetyl-6-methyl substituted 2-thioxo-dihydropyrimidines. mdpi.com These reactions underscore the versatility of the condensation approach but also its inherent regioselectivity, which consistently places the thioxo group at the 2-position.

Specific Synthetic Pathways for 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

The synthesis of the 5-methyl-6-thioxo isomer, the title compound, requires strategies that circumvent the regiochemical bias of the classical Biginelli-type condensations.

Direct, one-pot syntheses leading to 6-thioxo-dihydropyrimidin-4(1H)-ones are not widely reported in chemical literature, which is dominated by methods for the 2-thioxo isomers. The conventional approach of condensing a β-keto ester with thiourea is unsuitable for producing the 6-thioxo structure. Therefore, alternative building blocks and reaction pathways are necessary to achieve this specific arrangement of atoms in the heterocyclic ring.

Given the limitations of direct condensation, multi-step strategies involving the synthesis from acyclic precursors are more plausible for obtaining the 6-thioxo isomer. These methods rely on constructing the molecule in a stepwise fashion that explicitly defines the position of the sulfur atom.

One potential strategy involves the cyclization of a functionalized β-enamino ester. This approach can be outlined as follows:

Formation of a β-enamino ester : A β-keto ester, such as ethyl 2-methyl-3-oxobutanoate, is reacted with an amine (e.g., ammonia) to form the corresponding β-enamino ester. The synthesis of such enamino esters is a well-established process, often catalyzed by mild acids or metal salts. organic-chemistry.orgresearchgate.netnih.govacgpubs.org

Thiocarbamoylation : The resulting enamino ester can then be reacted with a thiocarbonylating agent, such as an isothiocyanate or thiophosgene, to introduce the necessary N-C=S moiety. nih.govrsc.org This forms an N-thiocarbamoyl-β-enamino ester intermediate.

Cyclization : The final step is an intramolecular cyclization of this intermediate. Under basic or acidic conditions, the ester group condenses with the nitrogen atom of the enamine, leading to the formation of the pyrimidinone ring with the thioxo group now positioned at C6.

This precursor-based approach offers regiochemical control that is unattainable through the Biginelli reaction, allowing for the specific synthesis of the less common 6-thioxo isomer.

Green Chemistry Approaches in Thioxo-Dihydropyrimidinone Synthesis

In recent years, significant efforts have been made to align the synthesis of DHPMs and their thioxo analogues with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies include:

Solvent-Free Reactions : Many modern protocols for Biginelli-type reactions are performed under solvent-free or "neat" conditions, often with grinding or heating. umsida.ac.id This minimizes the use of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.com

Alternative Energy Sources : Ultrasound irradiation has also been employed to promote the reaction, providing an efficient and environmentally friendly energy source. organic-chemistry.org

Use of Green Catalysts : A wide variety of eco-friendly catalysts have been explored. These include biodegradable catalysts, reusable heterogeneous catalysts (such as clays (B1170129) or supported acids), and ionic liquids. umsida.ac.id For example, ferric (III) chloride and even simple HCl have been used effectively in one-pot syntheses of thioxo-dihydropyrimidines. umsida.ac.id

Green ApproachCatalyst/MediumAdvantagesReference
Microwave IrradiationZnI₂ (solvent-free)Reduces reaction time to minutes, high yields, avoids organic solvents. mdpi.com
Ultrasound IrradiationNH₄Cl (solvent-free)Short reaction times, good yields, operational simplicity. organic-chemistry.org
Heterogeneous CatalysisMAI·Fe₂Cl₇Catalyst can be recovered and reused, good yields. mdpi.com
Solvent-Free SynthesisFerric (III) Chloride and HClHigh yield (80%), avoids bulk organic solvents, simple workup. umsida.ac.id

These methods not only make the synthesis of thioxo-dihydropyrimidinones more sustainable but also often provide higher efficiency and easier product isolation compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of thioxo-dihydropyrimidinone synthesis, microwave irradiation has been successfully employed to promote the Biginelli condensation. This method offers a green and efficient alternative to classical procedures. asianpubs.org

For instance, the synthesis of various dihydropyrimidin-2-(1H)-thiones has been achieved with excellent yields and significantly reduced reaction times under microwave irradiation. asianpubs.org One study reported the synthesis of methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate by irradiating a mixture of 4-iodobenzaldehyde, methyl acetoacetate, thiourea, and a catalytic amount of iodine in a microwave reactor at 60°C for 15 minutes, resulting in a high yield of the desired product. mdpi.com This approach highlights the efficiency and environmental benefits of microwave-assisted synthesis. mdpi.com

Another example involves the catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to the target compound. nih.govnih.gov By employing microwave irradiation, the reaction times were drastically reduced from hours to minutes, with a corresponding increase in product yields. nih.gov Specifically, reactions that took 2-6 hours under conventional heating at 48°C to achieve moderate yields (69-86%) were completed in just 3-6 minutes with excellent yields (78-94%) under microwave irradiation. nih.gov

ReactantsConditionsProductYield (%)Reaction TimeReference
Aromatic Aldehyde, Methyl Cyanoacetate, Thiobarbituric AcidMicrowave, WaterMethyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate78-943-6 min nih.gov
4-Iodobenzaldehyde, Methyl Acetoacetate, Thiourea, IodineMicrowave, 60°CMethyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate87.715 min mdpi.com
Aromatic Aldehyde, Ethyl Acetoacetate, Thiourea, Sulfamic AcidMicrowave, Solvent-freeEthyl 6-methyl-2-thioxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHighShort asianpubs.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, often referred to as solid-state reaction, is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. journals.co.za This methodology has been effectively applied to the synthesis of dihydropyrimidinones and their thioxo analogues.

The Biginelli reaction can be conducted under solvent-free conditions by heating a mixture of the reactants, often in the presence of a catalyst. For example, the synthesis of 4-aryl substituted 3,4-dihydropyrimidinones has been achieved by heating a mixture of an aldehyde, ethyl acetoacetate, and urea or thiourea with silica (B1680970) chloride at 80°C. nih.gov This method avoids the use of organic solvents and provides a straightforward work-up procedure. nih.gov

In another approach, anhydrous p-aminobenzene sulfonic acid has been used as a mediator for the solvent-free synthesis of dihydropyrimidinones at 100°C. journals.co.za This protocol has been shown to be effective for a range of aldehydes, including aliphatic ones, and provides significantly higher yields compared to classical Biginelli conditions. journals.co.za The use of a solid acid catalyst simplifies the reaction setup and product isolation. journals.co.za

The combination of solvent-free conditions with microwave irradiation further enhances the efficiency and green credentials of the synthesis. mdpi.com A study on the synthesis of a dihydropyrimidin-2-(1H)-thione derivative demonstrated that mixing the reactants with a catalytic amount of iodine and irradiating them in a microwave oven under solvent-free conditions led to a high yield of the product in a short time. mdpi.com

ReactantsCatalystConditionsProductYield (%)Reference
Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSilica Chloride80°C, Solvent-free4-Aryl-3,4-dihydropyrimidinoneHigh nih.gov
Aldehyde, β-Ketoester, Urea/Thioureap-Aminobenzene Sulfonic Acid100°C, Solvent-freeDihydropyrimidinoneHigh journals.co.za
4-Iodobenzaldehyde, Methyl Acetoacetate, ThioureaIodineMicrowave, 60°C, Solvent-freeMethyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate87.7 mdpi.com

Catalytic Systems in Thioxo-Dihydropyrimidinone Formation

The choice of catalyst plays a crucial role in the efficiency and outcome of the Biginelli reaction for the synthesis of thioxo-dihydropyrimidinones. A variety of catalytic systems, including base catalysts, Lewis acids, and halogen-based catalysts, have been investigated to improve reaction rates and yields.

Base-Catalyzed Methods (e.g., Sodium Methoxide (B1231860), Potassium Carbonate)

Base-catalyzed conditions have been traditionally employed for the synthesis of certain pyrimidine derivatives. While strong acids are more commonly used for the classical Biginelli reaction, base catalysis offers an alternative route, particularly for specific structural analogues.

For instance, the synthesis of 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones can be achieved in a two-step process where the final cyclization of a chalcone with thiourea is conducted in the presence of ethanolic potassium hydroxide, affording the desired products in good yields. nih.gov Although not a one-pot Biginelli reaction, this demonstrates the utility of a base in the formation of the dihydropyrimidine (B8664642) ring.

Potassium carbonate has also been utilized as a base in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives from 3-cyanopyridine-2(1H)-thiones, highlighting its role in facilitating intramolecular cyclization reactions in related heterocyclic systems. researchgate.net While direct evidence for the use of sodium methoxide in the synthesis of the target compound is limited in the provided context, its general application as a strong base in organic synthesis suggests its potential utility in promoting the condensation steps of the Biginelli reaction under specific conditions.

Lewis Acid Catalysis (e.g., Ferric Chloride)

Lewis acids are effective catalysts for the Biginelli reaction, as they can activate the aldehyde carbonyl group towards nucleophilic attack and facilitate the cyclization and dehydration steps. Ferric chloride (FeCl₃) is a readily available, inexpensive, and efficient Lewis acid catalyst for this transformation. researchgate.netorganic-chemistry.org

The use of ferric chloride hexahydrate (FeCl₃·6H₂O) in ethanol (B145695) has been shown to significantly improve the yields and reduce the reaction times for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones compared to the classical acid-catalyzed method. organic-chemistry.org This catalytic system provides yields ranging from 53% to 97% within 4-5 hours. organic-chemistry.org The reaction mechanism is believed to involve the stabilization of key intermediates by the metal ion, which accelerates the rate-determining step. organic-chemistry.org

A one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-ones and their thioxo analogues using ferric chloride as a catalyst has been described, leading to excellent yields (55-93%) in a relatively short reaction time of 6-7 hours. researchgate.net Furthermore, a system of ferric chloride/tetraethyl orthosilicate (B98303) has been reported as an efficient catalyst for the Biginelli reaction in refluxing isopropyl alcohol, allowing for the preparation of a wide variety of substituted dihydropyrimidinones in high yields and purity under mild conditions. researchgate.net

ReactantsCatalystConditionsProductYield (%)Reference
Aldehyde, β-Ketoester, UreaFeCl₃·6H₂OEthanol, Reflux3,4-Dihydropyrimidin-2(1H)-one53-97 organic-chemistry.org
Aldehyde, Ethyl Acetoacetate, Urea/ThioureaFerric Chloride-3,4-Dihydropyrimidin-2(1H)-one/thione55-93 researchgate.net
Aldehyde, β-Ketoester, UreaFerric Chloride/Tetraethyl OrthosilicateIsopropyl Alcohol, RefluxDihydropyrimidinoneHigh researchgate.net

Halogen-Based Catalysts (e.g., Iodine)

Molecular iodine (I₂) has gained attention as a mild, non-toxic, inexpensive, and readily available catalyst for various organic transformations, including the Biginelli reaction. researchgate.net Its use aligns with the principles of green chemistry due to its low toxicity and environmental impact. mdpi.com

Iodine has been successfully used to catalyze the one-pot synthesis of dihydropyrimidinones under reflux conditions, providing an alternative to strong mineral acids. researchgate.net This method avoids the generation of hazardous waste associated with traditional acid catalysts. researchgate.net

The combination of iodine catalysis with microwave irradiation under solvent-free conditions has proven to be a particularly efficient and environmentally benign protocol for the synthesis of dihydropyrimidin-2(1H)-thiones. mdpi.com The synthesis of methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was achieved in high yield by mixing the reactants with a catalytic amount of iodine and subjecting the mixture to microwave irradiation. mdpi.com This approach offers the advantages of high yields, short reaction times, and operational simplicity. mdpi.com

ReactantsCatalystConditionsProductYield (%)Reference
Benzaldehyde/Vanillin, Ethyl Acetoacetate, UreaIodineRefluxEthyl 6-methyl-2-oxo-4-phenyl/substituted-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate50-54 researchgate.net
4-Iodobenzaldehyde, Methyl Acetoacetate, ThioureaIodineMicrowave, 60°C, Solvent-freeMethyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate87.7 mdpi.com

Iii. Chemical Reactivity and Derivatization Strategies of 5 Methyl 6 Thioxo 5,6 Dihydropyrimidin 4 1h One and Analogues

Alkylation Reactions of the Thioxo Group (S-Alkylation)

The exocyclic thioxo group at the C6 position is highly nucleophilic and readily undergoes S-alkylation with various electrophiles. This reaction is a cornerstone for further functionalization of the pyrimidine (B1678525) ring.

S-alkylation of 6-thioxopyrimidine analogues with alkyl halides or other alkylating agents in the presence of a base leads to the formation of stable S-substituted derivatives, commonly known as thioethers. These reactions are typically efficient and proceed under mild conditions. The resulting thioether derivatives serve as crucial intermediates for subsequent chemical transformations, including cyclization reactions to form fused heterocyclic systems. For example, the reaction of 2-thioxo derivatives with chloroacetic acid in the presence of sodium acetate (B1210297) yields S-carboxymethyl intermediates that are precursors for thiazolopyrimidines. nih.gov

The pyrimidine ring in 6-thioxouracil analogues possesses multiple potential sites for alkylation, including the sulfur atom and the nitrogen atoms at positions 1 and 3, presenting the challenge of regioselectivity. The outcome of the alkylation reaction (S- versus N-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used. researchgate.net

Generally, S-alkylation is favored under neutral or weakly basic conditions, especially with soft electrophiles like alkyl halides. The sulfur atom, being a soft nucleophile, reacts preferentially with soft alkylating agents. In contrast, N-alkylation is often favored under stronger basic conditions, which generate the pyrimidinide anion, and with harder electrophiles. researchgate.net The steric hindrance around the nitrogen atoms can also influence the reaction site; for instance, bulky alkylating agents may favor alkylation at the more accessible sulfur atom. researchgate.net

Table 1: Examples of S-Alkylation Reactions on Thioxopyrimidine Analogues

Starting Material Alkylating Agent Product Type Reference
6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one Chloroacetic acid S-carboxymethyl-2-thioxopyrimidine nih.gov
3-cyano-4,6-dimethyl-2-thiopyridone Various alkyl halides S-alkylated thio-nicotinonitrile researchgate.net
4,6-dichloro-5-methoxypyrimidine 2-Bromopropane (after conversion to 5-hydroxy derivative) 5-isopropoxy-pyrimidine ether nih.gov

Reactions at Nitrogen Atoms (N-Alkylation/Acylation)

While S-alkylation is often the primary reaction pathway, alkylation or acylation at the ring nitrogen atoms (N1 and N3) can also be achieved, typically under specific conditions or after the sulfur atom has been functionalized. N-alkylation introduces substituents that can significantly alter the molecule's steric and electronic properties.

N-alkylation reactions are often carried out in the presence of a strong base to deprotonate the nitrogen atom, increasing its nucleophilicity. The choice of solvent can also play a critical role in directing the reaction towards N-alkylation over S-alkylation. researchgate.net In some synthetic strategies, the thioxo group is first alkylated, and subsequent reactions are directed to the nitrogen atoms. This sequential approach provides better control over the final product's structure. For instance, N-alkylation has been demonstrated in related pyrimidine systems using reagents like 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) to yield structural isomers. researchgate.net

Table 2: Conditions Influencing N-Alkylation in Pyrimidine Analogues

Factor Condition Favoring N-Alkylation Rationale Reference
Base Strong bases (e.g., NaH) Increases nucleophilicity of nitrogen by deprotonation. researchgate.net
Solvent Polar aprotic solvents (e.g., DMF) Solvates the cation, leaving a more reactive "naked" anion. researchgate.net
Electrophile Hard electrophiles Hard nucleophiles (N) react faster with hard electrophiles. researchgate.net
Substituents Electron-withdrawing groups on the ring Can increase the acidity of N-H protons, facilitating deprotonation. researchgate.net

Cyclization Reactions Involving Functionalized Derivatives

Functionalized derivatives of 6-thioxopyrimidines, particularly S-alkylated compounds bearing an additional reactive group, are valuable precursors for synthesizing fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of novel polycyclic structures.

A prominent example of cyclization is the synthesis of thiazolo[3,2-a]pyrimidines. This is typically achieved through the reaction of a 2-thioxopyrimidine analogue with an α-haloketone or α-haloacid, such as chloroacetic acid. nih.gov The reaction proceeds via an initial S-alkylation to form a thioether intermediate, followed by an intramolecular cyclization where a ring nitrogen atom attacks the electrophilic carbon of the S-substituent, leading to the formation of the fused thiazole (B1198619) ring. nih.govias.ac.in This strategy is a versatile method for constructing the thiazolopyrimidine core, which is present in many compounds of pharmacological interest. nih.govnih.govmdpi.com

The thioxopyrimidine scaffold can also be elaborated to form other fused heterocycles like pyrazoles. The synthesis of pyrazole (B372694) derivatives often involves the use of hydrazine (B178648) or its derivatives as a key reagent. nih.govnih.gov A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. semanticscholar.org Starting from a thioxopyrimidine, a plausible pathway could involve its conversion into a derivative containing a 1,3-dielectrophilic system, which can then undergo cyclocondensation with hydrazine to form a fused pyrazole ring. For example, thioamide intermediates can undergo condensation with hydrazine monohydrate to form pyrazole derivatives. nih.gov

Azomethine derivatives, or Schiff bases, can be synthesized from amino-substituted thioxopyrimidines. For instance, 2-Amino-6-thioxo-5,6-dihydropyrimidin-4(3H)-one can react with aromatic aldehydes under acidic conditions. ekb.eg This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an azomethine.

Table 3: Cyclization Reactions for Fused Heterocyclic Systems

Starting System Reagent(s) Fused System Formed Reference
2-Thioxopyrimidine Chloroacetic acid, Sodium acetate Thiazolo[3,2-a]pyrimidine nih.gov
Thioamide intermediate Hydrazine monohydrate Pyrazole derivative nih.gov
2-Amino-6-thioxo-pyrimidine Aromatic aldehydes, HCl Pyrimidopyrimidine (via azomethine intermediate) ekb.eg

Intramolecular Cyclizations

One of the most significant reactivity pathways for thioxo-dihydropyrimidinones involves intramolecular cyclization, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential biological activities. A prominent example is the formation of thiazolo[3,2-a]pyrimidine derivatives.

The general strategy involves an initial S-alkylation of the thiouracil ring with a bifunctional electrophile, such as a phenacyl halide or ethyl bromocyanoacetate. This introduces a side chain containing a reactive functional group. Subsequent treatment of the S-alkylated intermediate under appropriate conditions, often involving strong acids like concentrated sulfuric acid or polyphosphoric acid, induces an intramolecular cyclization. researchgate.netnih.govresearchgate.net

For instance, the reaction of 6-methyl-2-thiouracil with ethyl 2-bromocyanoacetate in the presence of sodium ethoxide in ethanol (B145695) leads to the formation of a thiazolo[3,2-a]pyrimidin-5-one derivative. researchgate.net Similarly, S-alkylation with phenacyl halides followed by acid-catalyzed cyclization yields 5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net These fused systems are of significant interest in medicinal chemistry.

The table below summarizes representative intramolecular cyclization reactions starting from thiouracil analogues.

Starting Thiouracil DerivativeReagentConditionsProductRef
6-substituted-2-thiouracilsSubstituted phenacyl halides1. S-alkylation 2. Conc. H₂SO₄, heat7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones researchgate.net
2-phenacylthio-dihydropyrimidine hydrobromidesPolyphosphoric acid (PPA)Heat (110 °C), 2h5H-thiazolo[3,2-a]pyrimidine derivatives nih.gov
6-methyl-2-thiouracilEthyl 2-bromocyanoacetateEtOH, EtONa, boilthiazolo[3,2-a]pyrimidin-5-one derivative researchgate.net
1,2,3,4-tetrahydropyrimidine-2-thioneEthyl chloroacetate-thiazolo[3,2-a]pyrimidine derivative mdpi.com

Other Functional Group Transformations

Beyond cyclizations, the functional groups of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one can undergo various other transformations. The thioamide group is particularly versatile. For example, it can be involved in chlorination reactions using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) to yield active chloropyrimidine derivatives. nih.gov These chloro-substituted pyrimidines are valuable intermediates that can subsequently react with nucleophiles, such as amines (e.g., p-aminoacetophenone) or hydrazine, to introduce further diversity. nih.gov

The active methylene (B1212753) group at the C5 position can also be a site for functionalization. For instance, it can undergo condensation reactions with aldehydes or be coupled with diazonium salts to introduce arylhydrazono groups. nih.gov

Metal Complexation Chemistry of Thioxo-Dihydropyrimidinone Ligands

The presence of multiple heteroatoms (N, O, S) makes this compound and its analogues excellent ligands for coordinating with a wide range of metal ions. encyclopedia.pubmdpi.com The resulting metal complexes have garnered significant interest due to their potential applications in various fields, including medicinal chemistry. mdpi.compreprints.org

Thioxo-dihydropyrimidinones are versatile ligands capable of coordinating to metal centers in several ways. The coordination mode is influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of substituents on the pyrimidine ring. nih.gov

Possible coordination modes include:

Monodentate Coordination: The ligand can bind to a metal ion through a single donor atom. This typically occurs via the exocyclic sulfur atom (S2), the carbonyl oxygen atom (O4), or one of the ring nitrogen atoms (N1 or N3). encyclopedia.pubmdpi.compreprints.org Coordination through the sulfur atom is common for many metal ions. mdpi.com

Bidentate Chelation: The ligand can form a chelate ring by coordinating through two donor atoms simultaneously. Common bidentate modes involve (S, N) or (O, N) coordination. For example, coordination can occur through the deprotonated N1 atom and the S2 atom. encyclopedia.pubpreprints.org

Bridging Coordination: The ligand can bridge two metal centers, leading to the formation of polynuclear complexes. encyclopedia.pubmdpi.com

The ligand can exist in different tautomeric and protonation states, which further influences its coordinating behavior. pharmacy180.com In neutral or acidic conditions, coordination often occurs through the neutral sulfur or oxygen atoms. In basic media, deprotonation of the N-H groups can occur, leading to coordination as a monoanionic ligand, which often results in stronger metal-ligand bonds. encyclopedia.pubpreprints.org Studies on gallium(III) complexes have shown that the coordination mode is pH-dependent, with coordination primarily through a nitrogen atom at low pH and through both oxygen and sulfur atoms at higher pH. nih.gov

The synthesis of metal-thioxopyrimidinone complexes is typically achieved by reacting a suitable metal salt (e.g., chloride, acetate, or nitrate) with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, pH) can be controlled to favor the formation of specific complex geometries and coordination numbers.

For example, complexes of Co(II), Ni(II), and Cu(II) with thiouracil have been synthesized and characterized. mdpi.com In some cases, the ligand acts in a bidentate fashion, coordinating through the O(4) and N(3) atoms. mdpi.com In other instances, particularly with Cu(II) and Ni(II), coordination occurs via a deprotonated nitrogen atom and the sulfur atom of the thiocarbonyl group. preprints.org Numerous metal complexes with various thiouracil derivatives have been prepared, including those with copper, palladium, gold, iron, cobalt, nickel, and zinc. encyclopedia.pubmdpi.compreprints.org

The table below provides examples of synthesized metal complexes with thiouracil and its derivatives, highlighting the diversity of metals and potential coordination environments.

LigandMetal IonProposed Coordination ModeResulting Complex Geometry (if specified)Ref
ThiouracilCo(II), Ni(II), Cu(II)Bidentate (O4, N3)Octahedral (Co, Ni), Square-planar (Cu) mdpi.com
ThiouracilCu(II), Ni(II)Bidentate (deprotonated N, S)- preprints.org
6-amino-2-thiouracilZn(II)Bidentate chelate (S2, N1)- encyclopedia.pub
6-propyl-2-thiouracilCu(II)Monodentate (S)- encyclopedia.pubmdpi.com
6-propyl-2-thiouracilPd(II)Bidentate (N1, S2) and (N3, O4)- preprints.org
Thiouracil DerivativesGa(III)pH-dependent: N at low pH; O and S at high pH- nih.gov
5-aminouracil Schiff basesNi(II), Co(II)Bidentate- mdpi.com
5-aminouracil Schiff basesCu(II)Tridentate (involving O4)- mdpi.com

Iv. Spectroscopic and Structural Elucidation of 5 Methyl 6 Thioxo 5,6 Dihydropyrimidin 4 1h One and Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The IR spectrum of 6-methyl-2-thiouracil shows several key absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3200 cm⁻¹. The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band around 1635-1670 cm⁻¹. mdpi.comiosrjournals.org The C=S (thiocarbonyl) group has a characteristic stretching band that is often found in the 1245 cm⁻¹ region. mdpi.com The C=C stretching of the pyrimidine (B1678525) ring is also observed, typically around 1570 cm⁻¹.

Raman spectroscopy provides complementary information. In the Raman spectrum of 6-methyl-2-thiouracil, the C⁴=O and C²=S stretching vibrations appear at approximately 1635 cm⁻¹ and 1245 cm⁻¹, respectively. mdpi.compreprints.org The substitution of the C2 oxygen atom in 6-methyluracil (B20015) with a sulfur atom has a notable effect on the vibrational frequencies of the N1-H and N3-H groups. researchgate.net

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch~3100-3200 iosrjournals.orgN/A
C=O stretch~1635-1670 mdpi.comiosrjournals.org~1635 mdpi.compreprints.org
C=C stretch~1570 iosrjournals.orgN/A
C=S stretch~1245 mdpi.com~1245 mdpi.compreprints.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

The electron impact (EI-MS) or electrospray ionization (ESI-MS) spectrum of a pyrimidinethione derivative will show a molecular ion peak (M⁺ or [M+H]⁺) that confirms its molecular weight. For example, a derivative like Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate shows a clear molecular ion peak at m/z 389.2.

The fragmentation of pyrimidinethiones under mass spectrometric conditions often involves the cleavage of the pyrimidine ring and the loss of small molecules or radicals. sapub.org Common fragmentation pathways can include the loss of the thioxo group (as S or HS), the carbonyl group (as CO), and side chains attached to the ring. The analysis of these fragment ions provides valuable information that helps to confirm the proposed structure. researchgate.netsapub.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. While standard mass spectrometry can give a nominal mass, HRMS can distinguish between different chemical formulas that have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound and for differentiating it from potential isomers or impurities.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of synthesizing 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one and its derivatives, LCMS is invaluable for monitoring reaction progress, assessing the purity of the final product, and confirming its molecular weight.

The liquid chromatography component separates the target compound from unreacted starting materials, byproducts, and other impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. protocols.io The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the analyte.

Numerous methods for the analysis of thiopurine metabolites and related nucleosides in biological matrices have been developed, demonstrating the versatility of LC-MS for this class of compounds. frontiersin.org The selection of mobile phases, such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297), and the gradient elution program are optimized to achieve the best separation for the specific analytes. nih.gov High-resolution mass spectrometry, often coupled with LC, offers highly accurate mass measurements, which further aids in the structural confirmation of newly synthesized derivatives. researchgate.net

Table 1: Representative LCMS Parameters for Analysis of Thiopurine and Pyrimidine Derivatives

Parameter Description
LC System Agilent 1100 quaternary LC system or similar. protocols.io
Column C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3). nih.gov
Mobile Phase A HPLC-grade water with 0.1% formic acid. protocols.ionih.gov
Mobile Phase B Acetonitrile with 0.1% formic acid. protocols.ionih.gov
Flow Rate 0.150 - 0.5 mL/min. protocols.io
Gradient A time-programmed gradient from low to high percentage of Mobile Phase B. protocols.io
MS Detector Triple quadrupole (TQ-MS) or high-resolution Orbitrap mass spectrometer. creative-proteomics.com

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides an empirical formula for the compound, which can be compared with the theoretical formula to verify its purity and confirm its elemental composition. For newly synthesized compounds like this compound, elemental analysis serves as a crucial checkpoint to ensure that the correct product has been obtained.

The process involves combusting a small, precisely weighed amount of the purified compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are typically expected to be within ±0.4% of the calculated theoretical values to confirm the identity and purity of the compound. For instance, the structural characterization of a related dihydropyrimidine (B8664642), methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, was supported by elemental analysis, where the found percentages closely matched the calculated values. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₅H₆N₂OS)

Element Symbol Atomic Mass Moles Mass Mass Percent (%)
Carbon C 12.011 5 60.055 38.47
Hydrogen H 1.008 6 6.048 3.87
Nitrogen N 14.007 2 28.014 17.94
Oxygen O 15.999 1 15.999 10.25
Sulfur S 32.06 1 32.060 20.54

| Total | | | | 142.176 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

The technique involves irradiating a single crystal of the compound with a beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined. wikipedia.org

While a crystal structure for this compound itself may not be publicly available, analysis of closely related dihydropyrimidine derivatives provides valuable insight into the expected structural features. For example, the structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was investigated by single-crystal X-ray diffraction, confirming its tautomeric form and revealing that the crystal packing is consolidated by strong intermolecular hydrogen bonds and π-π stacking interactions. mdpi.com Such interactions are critical in understanding the solid-state properties of these heterocyclic systems.

Table 3: Representative Crystallographic Data for a Dihydropyrimidine Derivative (methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate) mdpi.com

Parameter Value
Chemical Formula C₁₃H₁₃N₃O₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(1)
b (Å) 12.543(2)
c (Å) 11.098(1)
**β (°) ** 108.5(4)
**Volume (ų) ** 1336.5(3)
Z 4

| Key Interactions | Dimeric H-bonds (N3-H3⋯O3), π-π stacking |

V. Theoretical and Computational Investigations of 5 Methyl 6 Thioxo 5,6 Dihydropyrimidin 4 1h One and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one and its analogues, DFT studies are instrumental in understanding their stability, electronic properties, and reactivity. These calculations can elucidate molecular geometry, vibrational frequencies, and the distribution of electron density.

For instance, DFT studies on similar thioxopyrimidine derivatives have been performed using methods like B3LYP with various basis sets to analyze their geometric and electronic properties. researchgate.netijcce.ac.ir Such studies help in confirming the molecular structure and understanding the impact of substituents on the pyrimidine (B1678525) ring. ijcce.ac.ir

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its interaction with biological macromolecules. For this compound, the dihydropyrimidine (B8664642) ring can adopt different conformations. In related dihydropyrimidine-2(1H)-thione structures, the six-membered ring has been shown to adopt a nonplanar envelope conformation. nih.gov

Theoretical conformational analysis via molecular modeling can suggest the most stable conformers by calculating their relative energies. mdpi.com The presence of the methyl group at the 5-position and the thioxo group at the 6-position influences the ring's puckering and the orientation of the substituents. This conformational preference is critical as it determines the shape of the molecule, which is a key factor in its ability to bind to a specific biological target. For example, in some analogues, conformational restrictions have been shown to be either beneficial or detrimental to biological activity, highlighting the importance of understanding the molecule's preferred 3D arrangement. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity.

DFT calculations are employed to determine the energies and shapes of these frontier orbitals for this compound and its analogues. A smaller HOMO-LUMO gap suggests higher reactivity. ijcce.ac.ir In studies of similar pyrimidine derivatives, the distribution of HOMO and LUMO orbitals has been analyzed to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. mdpi.com For instance, the HOMO is often localized on the more electron-rich parts of the molecule, such as the sulfur atom and parts of the pyrimidine ring, while the LUMO may be distributed over the carbonyl and thioxo groups, indicating these as potential sites for nucleophilic attack. This information is invaluable for predicting reaction mechanisms and designing new derivatives with altered reactivity.

Table 1: Conceptual Frontier Molecular Orbital Data for a Thioxopyrimidine Analogue

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Indicates electron-donating capability, often localized on the sulfur and nitrogen atoms.
LUMO-1.8Indicates electron-accepting capability, often localized on the C=O and C=S bonds.
HOMO-LUMO Gap4.7A larger gap suggests higher kinetic stability and lower chemical reactivity.

This table is illustrative and based on typical values found for similar heterocyclic compounds in computational studies.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), between a ligand and a target protein. sciencescholar.usnih.gov A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net For thiopyrimidine analogues, docking studies have been conducted against various enzymes, such as thymidylate synthase and lipoxygenase, to predict their potential inhibitory activity. japsonline.comresearchgate.netnih.gov

The docking process involves placing the ligand in the active site of the receptor and evaluating the interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, a docking study of a dihydropyrimidine derivative with ribonucleotide reductase showed a binding energy of -19.68 kJ/mol, indicating a stable interaction within the active site. nih.gov Similarly, docking of pyrimidine analogues against cyclin-dependent kinase 8 (CDK8) has helped in identifying potential anticancer agents. nih.gov These predictions, while conceptual, are crucial for prioritizing compounds for further experimental testing.

Table 2: Illustrative Molecular Docking Results for Pyrimidine Analogues against Various Targets

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Conceptual)
Thiopyrimidine-5-carbonitrileThymidylate Synthase-88.52Arg-50, Ser-216 researchgate.net
DihydropyrimidineLipoxygenase-Amino acids within 6.5 Å of the binding site nih.gov
Pyrimidine DerivativeProtein Tyrosine Phosphatase (PTP1B)Low binding energy compared to control- researchgate.net
Thiouracil AnalogueMyeloperoxidase-Covalent, irreversible binding nih.gov

The data in this table is sourced from studies on various pyrimidine analogues and is for illustrative purposes.

Beyond predicting binding affinity, molecular docking provides a visual and detailed hypothesis of the binding mode of a ligand. This can elucidate a potential mechanism of action at the molecular level. By examining the docked pose, researchers can identify key amino acid residues in the protein's active site that form crucial interactions with the ligand.

For instance, docking studies on thiouracil derivatives targeting the enzyme myeloperoxidase suggested a mechanism-based inactivation, where the inhibitor forms a covalent bond with the enzyme after being catalytically activated. nih.gov In another study, the docking of thiopyrimidine derivatives into the active site of thymidylate synthase revealed hydrogen bonding between the ligand and specific arginine and serine residues, suggesting a competitive inhibition mechanism. japsonline.comresearchgate.net These hypotheses about the mechanism of action are fundamental for rational drug design, allowing for the modification of the ligand's structure to enhance its interactions with the target and improve its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties (descriptors) are most important for the desired biological effect.

For dihydropyrimidine derivatives, 3D-QSAR studies have been employed to guide the optimization of their biological activities. acs.org These studies generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character on the molecular scaffold would be favorable or unfavorable for activity. researchgate.net

For example, a QSAR study on a series of compounds might reveal that having a bulky, hydrophobic group at a specific position on the pyrimidine ring increases activity, while a polar group at another position decreases it. These findings provide clear design principles for medicinal chemists. By adhering to these principles, researchers can rationally design new analogues of this compound with a higher probability of possessing the desired biological activity, thereby streamlining the drug discovery process. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Analogues

Descriptor TypeExamplesInformation Provided
ElectronicDipole moment, HOMO/LUMO energiesDistribution of charge and reactivity
StericMolecular weight, Molar refractivitySize and shape of the molecule
HydrophobicLogPLipophilicity and ability to cross cell membranes
TopologicalConnectivity indicesAtomic arrangement and branching

Derivation of Structural Descriptors

The foundation of any computational model is the numerical representation of a molecule's structure through molecular descriptors. These descriptors are calculated from the two-dimensional or three-dimensional chemical structure and quantify various aspects of the molecule's physicochemical properties. For pyrimidine derivatives, a wide range of descriptors are commonly derived to build structure-activity relationships. nih.gov

Computational methods, including semi-empirical and density functional theory (DFT), are often used to optimize the geometry of the molecules and determine their most stable conformations before calculating descriptors. nih.govresearchgate.net Software packages such as MOE (Molecular Operating Environment), MOPAC, GAMESS, Molinspiration, and Chemsketch are frequently utilized for these calculations. nih.govresearcher.life

Commonly derived descriptors for thioxopyrimidine analogues and related heterocyclic compounds include:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight. nih.gov

Physicochemical Properties: Descriptors like the logarithm of the partition coefficient (logP) quantify lipophilicity, while polar surface area (PSA) is crucial for predicting cell membrane permeability. researcher.lifenih.gov

Topological Descriptors: These 2D descriptors represent the connectivity of atoms within the molecule. nih.gov

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular volume. researcher.lifenih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties. nih.gov

Steric and Conformational Descriptors: Properties like molar refractivity and the number of rotatable bonds provide insight into the molecule's size and flexibility. researcher.life

Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors is a critical descriptor for predicting interactions with biological targets. researcher.lifenih.gov

The table below presents a set of computed descriptors for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a close analogue of the title compound, illustrating the types of data generated in such analyses. nih.gov

Predictive Models for Biological Activity Research

The structural descriptors derived for this compound and its analogues serve as the input for developing predictive models that correlate a compound's structure with its biological activity. These models are instrumental in virtual screening and rational drug design, helping to prioritize which novel compounds should be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR)

A primary approach in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to establish a statistically significant mathematical relationship between the calculated molecular descriptors (the "structure") and the experimentally determined biological activity of a series of compounds. nih.gov By applying techniques such as stepwise multiple linear regression (MLR) or artificial neural networks, researchers can create models that predict the activity of unsynthesized analogues. nih.govnih.gov These models not only predict activity but can also provide insight into which molecular features are most important for a desired biological effect. researchgate.net

Prediction of Activity Spectra for Substances (PASS)

Another powerful predictive tool is the Prediction of Activity Spectra for Substances (PASS) software. nih.govresearchgate.net Unlike QSAR models, which are typically focused on a single biological endpoint, PASS can predict a wide spectrum of potential biological activities and pharmacological effects for a given compound based solely on its structural formula. nih.govresearchgate.net The output is a list of potential activities with an estimated probability for each. nih.gov This approach is particularly useful in the early stages of drug discovery for identifying new potential therapeutic applications for novel compounds. researchgate.net

For example, a PASS analysis was performed on a series of newly synthesized 2-thiouracil (B1096) derivatives, which are analogues of the title compound. The program predicted several potential biological activities with high probability, as detailed in the table below. nih.gov

Such in silico studies, including QSAR and PASS predictions, are integral to modern medicinal chemistry, enabling a more focused and efficient search for new therapeutic agents among thioxopyrimidine derivatives and other chemical classes. nih.govnih.gov

Vii. Future Research Directions and Emerging Areas for 5 Methyl 6 Thioxo 5,6 Dihydropyrimidin 4 1h One and Its Analogues

Development of Novel Synthetic Methodologies

The synthesis of thionated pyrimidinone derivatives is a cornerstone of their development, with ongoing efforts to create more efficient, versatile, and environmentally friendly methods. A key area of future research lies in the development of novel synthetic strategies that offer improved yields, reduced reaction times, and access to a wider diversity of molecular structures.

One promising direction is the application of combinatorial and parallel synthesis techniques. For instance, the use of thionating agents like Lawesson's reagent and phosphorus pentasulfide (P₂S₅) in parallel synthesis has been effective for the C=O to C=S conversion in tricyclic pyrimidinone systems, enabling the creation of large libraries of novel pyrimidine-thiones for biological screening. researchgate.net Another area of innovation is the use of unique reagents and reaction conditions. The application of Appel's salt chemistry, for example, has opened new pathways for synthesizing condensed thieno[2,3-d]pyrimidin-4-one derivatives. researchgate.net

Furthermore, the development of one-pot, multi-component reactions continues to be a major focus. These methods are highly efficient as they allow the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. umsida.ac.id One-pot protocols have been successfully used to prepare pyrimidine-2(1H)-thione derivatives from α,β-unsaturated ketones and thiourea (B124793). researchgate.net Green chemistry principles are also being integrated, with methods utilizing microwave irradiation and aqueous solvents to synthesize fused pyrimido[4,5-d]pyrimidine (B13093195) derivatives, offering a time-efficient and environmentally benign alternative to conventional heating. atmiyauni.ac.in

Future methodologies will likely focus on expanding the repertoire of catalysts, exploring novel starting materials, and refining multi-step sequences that involve key reactions like the Gewald reaction and Dieckmann-type cyclization to build complex fused-ring systems. rsc.org

Table 1: Emerging Synthetic Methodologies for Thionated Pyrimidinone Analogues

Methodology Key Reagents/Conditions Resulting Scaffold Reference
Parallel Synthesis Lawesson's reagent, P₂S₅ Pyrrolo[2,3-d]pyrimidinthiones, Furo[2,3-d]pyrimidinthiones researchgate.net
Appel's Salt Chemistry 4,5-dichloro-1,2,3-dithiazolium chloride Thieno[2,3-d]pyrimidin-4-ones researchgate.net
One-Pot Synthesis α,β-unsaturated ketone, thiourea Pyrimidine-2(1H)-thiones researchgate.net
Microwave-Assisted Green Synthesis Water solvent, I₂ catalyst Hexahydropyrimido[4,5-d]pyrimidines atmiyauni.ac.in

Advanced Mechanistic Studies on Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of thionated pyrimidinones (B12756618) is crucial for optimizing existing methods and designing new ones. Future research will increasingly focus on detailed mechanistic studies to elucidate the pathways of these chemical reactions. This involves identifying intermediates, understanding transition states, and determining the precise role of catalysts and reagents.

For instance, while the use of Lawesson's reagent for thionation is well-established, advanced studies could explore the kinetics and thermodynamics of the process for different pyrimidinone substrates. Understanding the factors that influence the efficiency of the C=O to C=S conversion can lead to the development of milder and more selective thionating conditions. researchgate.net Similarly, in multi-step syntheses, such as those leading to thieno[2,3-d]pyrimidines, dissecting the mechanism of each key step—from the initial Gewald reaction to subsequent cyclizations—can reveal opportunities for improving yields and controlling regioselectivity. rsc.org

Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with isotopic labeling studies, can provide direct evidence for proposed intermediates and reaction pathways. These experimental approaches, when combined with computational modeling, can offer a comprehensive picture of the chemical transformations at a molecular level.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a rapidly growing area that is set to revolutionize the study of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one and its analogues. In silico methods are increasingly used to predict molecular properties, guide synthetic efforts, and explain experimental observations. nih.gov

Molecular docking is a prominent computational tool used to predict the binding modes of these compounds with their biological targets. For example, docking studies have been used to understand the interactions of thieno[2,3-d]pyrimidine (B153573) derivatives with targets like VEGFR-2 and PDE4B, providing insights that correlate well with observed in vitro inhibitory activities. rsc.orgrsc.org Similarly, docking has helped to elucidate the binding of pyrimidinone derivatives to the active sites of PIM-1 kinase and the antitubercular target DprE1. nih.govnih.gov

Beyond simple docking, more advanced computational techniques like molecular dynamics (MD) simulations are being employed to study the stability and conformational changes of ligand-protein complexes over time. rsc.orgmdpi.com MD simulations can provide a more dynamic picture of the molecular interactions, which is crucial for understanding binding affinity and mechanism of action. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are becoming standard practice to evaluate the drug-likeness of newly designed compounds before their synthesis, saving time and resources. atmiyauni.ac.innih.gov

The future will see an even tighter integration of these approaches, where computational predictions guide the rational design of new analogues, which are then synthesized and tested experimentally. The experimental results, in turn, will be used to refine and validate the computational models, creating a powerful iterative cycle for drug discovery. dovepress.com

Exploration of New Biological Target Classes

While thionated pyrimidinones have been explored for a range of activities, a significant future direction is the systematic exploration of new and emerging biological target classes. The structural versatility of the pyrimidinone scaffold makes it an ideal starting point for developing inhibitors for a wide variety of enzymes and receptors. sci-hub.se

Recent research has already expanded the target landscape beyond traditional areas. For example, derivatives have been identified as potent inhibitors of kinases like PIM-1, VEGFR-2, and DYRK1A, which are implicated in various cancers. rsc.orgnih.govrsc.org Other novel targets include inducible nitric oxide synthase (iNOS) for inflammatory conditions like arthritis, phosphodiesterase 9A (PDE9A) for Alzheimer's disease, and decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. sci-hub.senih.govnih.gov

Future screening efforts will likely leverage high-throughput screening technologies against broader panels of biological targets. This could uncover entirely new therapeutic applications for this class of compounds. The focus may shift towards targets involved in metabolic disorders, neurodegenerative diseases, and viral infections, where new mechanisms of action are urgently needed.

Table 2: Emerging Biological Targets for Thionated Pyrimidinone Analogues

Target Class Specific Target Therapeutic Area Reference
Protein Kinases PIM-1, VEGFR-2, DYRK1A, CLK1/4, Haspin, RIPK2, CDK4 Oncology, Neurodegenerative Disorders atmiyauni.ac.inrsc.orgnih.govrsc.orgresearchgate.net
Phosphodiesterases PDE4B, PDE9A Inflammation, Alzheimer's Disease sci-hub.sersc.org
Mycobacterial Enzymes Thymidylate Synthase (TS), Thymidine Monophosphate Kinase (TMPK), DprE1 Tuberculosis nih.govmdpi.com
Metabolic Enzymes α-Glucosidase, α-Amylase, DPP-4 Diabetes nih.gov
Inflammatory Enzymes Inducible Nitric Oxide Synthase (iNOS), Lipoxygenase Arthritis, Cancer Prevention dovepress.comnih.gov

Advanced Structure-Activity Relationship Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing the principles to rationally modify a chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For this compound analogues, future research will involve more systematic and advanced SAR explorations.

The goal is to move beyond simple modifications and develop a comprehensive understanding of how different substituents at various positions on the pyrimidinone ring influence biological activity. For example, SAR studies on thienopyrimidinone derivatives have highlighted the importance of specific substitutions for anticancer and antibacterial activity. The presence of a thieno-2-yl group was found to be crucial for potent anticancer activity, while electron-withdrawing groups (EWGs) at certain positions enhanced antibacterial potency. sci-hub.se In another study, the introduction of amide functionalities and different substitutions on a terminal phenyl ring was used to establish a clear SAR for PIM-1 kinase inhibition. nih.gov

Future SAR studies will be more multi-dimensional, aiming to optimize several properties simultaneously, such as potency against the primary target and selectivity against off-targets. nih.gov This will involve the synthesis of focused libraries of compounds where specific structural features are systematically varied. researchgate.net The resulting data will be analyzed using both traditional medicinal chemistry principles and advanced computational tools like 3D-QSAR and pharmacophore modeling to build predictive models that can guide the design of next-generation compounds with superior therapeutic profiles. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Lawesson's reagent
Phosphorus pentasulfide
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride)
Thieno[2,3-d]pyrimidin-4-one
Pyrimidine-2(1H)-thione
Thiourea
Pyrimido[4,5-d]pyrimidine
Thioxo-dihydropyrimidine
2-hydroxybenzaldehyde

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and β-keto esters under acidic or solvent-free conditions. Optimization involves adjusting catalysts (e.g., HCl, acetic acid), temperature (80–120°C), and solvent systems (ethanol, DMF). Monitoring reaction progress via TLC and isolating products through recrystallization (e.g., using ethanol/water mixtures) improves purity. Derivatives with coumarin or tetrazole moieties (as in ) suggest functionalization strategies via post-synthetic modifications .

Q. How can spectroscopic techniques resolve tautomeric equilibria between the thione and thiol forms of this compound?

  • Methodological Answer : Tautomerism between the thione (C=S) and thiol (S–H) forms can be studied using:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to detect thiol protons (δ ~3–4 ppm) and carbonyl/thione carbons (δ ~160–180 ppm).
  • IR : Stretching vibrations for C=S (~1200–1250 cm1^{-1}) and S–H (~2550–2600 cm1^{-1}).
  • MS : Molecular ion peaks and fragmentation patterns to confirm the dominant tautomer. Comparative analysis with structurally similar compounds (e.g., ) aids interpretation .

Q. Which solvent systems are effective for recrystallizing this compound to obtain high-quality crystals for X-ray diffraction?

  • Methodological Answer : Mixed solvents like DMF/water or DMSO/ethanol are effective. For example, achieved single-crystal growth using aqueous solutions, with hydrogen-bonding interactions stabilizing the lattice. Slow evaporation at 295 K yielded crystals with low R factors (0.059), highlighting the importance of controlled crystallization conditions .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : X-ray crystallography (e.g., ) reveals stabilization via:

  • N–H⋯O Hydrogen Bonds : Between pyrimidinone NH and carbonyl/perchlorate groups (distance ~2.8–3.0 Å).
  • π–π Stacking : Face-to-face interactions between aromatic rings (distance ~3.7 Å).
  • Disorder Analysis : For disordered anions/water, refine occupancy ratios (e.g., 0.678:0.322 in ) using SHELXL. These interactions guide material design for stability under thermal stress .

Q. What computational approaches predict the electronic structure and reactive sites of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic (thioxo sulfur) and electrophilic (carbonyl carbon) sites.
  • MD Simulations : Solvent effects (e.g., water, DMSO) on tautomer stability.
  • TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data (e.g., ’s pharmacological analogs) .

Q. How does the thioxo group impact stability under varying pH/temperature, and what techniques analyze degradation pathways?

  • Methodological Answer :

  • pH Stability : Use HPLC to monitor degradation products in buffers (pH 1–13). The thioxo group may hydrolyze to carbonyl under alkaline conditions.
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., ~200–250°C for similar compounds in ).
  • Mass Spectrometry : Identify degradation fragments (e.g., loss of –SH or –CH3_3 groups) .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer : Address bioavailability issues via:

  • Metabolic Profiling : LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of the thioxo group).
  • Permeability Assays : Caco-2 cell models to evaluate intestinal absorption.
  • PK/PD Modeling : Correlate plasma concentration-time profiles (in vivo) with IC50_{50} values (in vitro) for structure-activity refinement (e.g., ’s dihydropyrimidinone analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Reactant of Route 2
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.